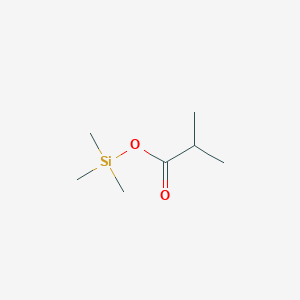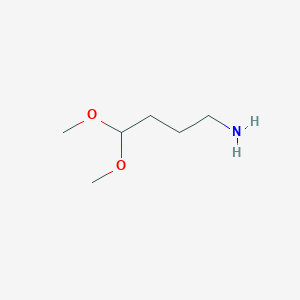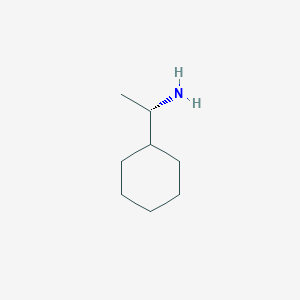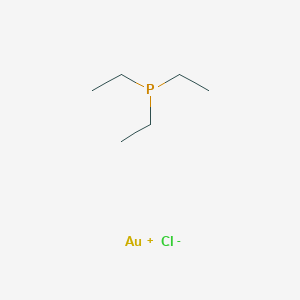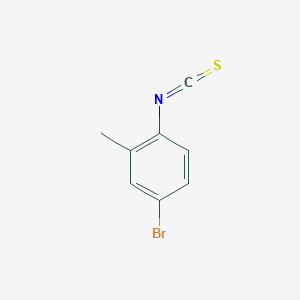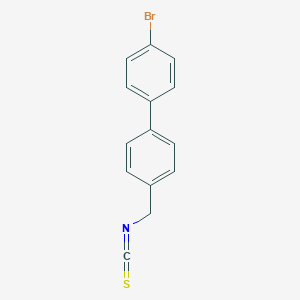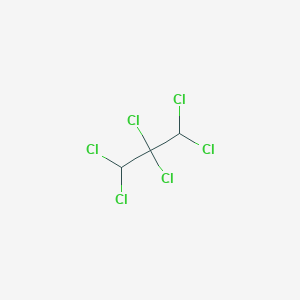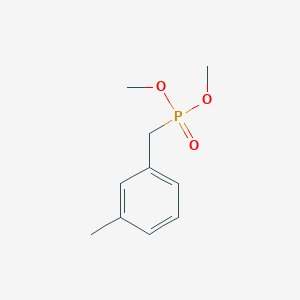
1,11-二溴十一烷
描述
1,11-Dibromoundecane is a chemical compound with the molecular formula C11H22Br2 . It is also known by other names such as Undecamethylene dibromide and Undecane, 1,11-dibromo- .
Molecular Structure Analysis
The molecular weight of 1,11-Dibromoundecane is 314.100 Da . The IUPAC Standard InChIKey is SIBVHGAPHVRHMJ-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1,11-Dibromoundecane has a density of 1.3±0.1 g/cm3, a boiling point of 327.2±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 54.7±3.0 kJ/mol, and it has a flash point of 167.1±18.2 °C . The index of refraction is 1.491 . It has 10 freely rotating bonds .科学研究应用
Preparation of Thermotropic Main-Chain Polyether
1,11-Dibromoundecane has been used in the preparation of thermotropic main-chain polyether . This involves the use of the compound in the synthesis of a polymer that exhibits thermotropic behavior, meaning it changes its properties in response to changes in temperature.
Study of Variable-Temperature Solid-State 13C NMR Spectroscopy
This compound has been studied using variable-temperature solid-state 13C NMR spectroscopy . This technique allows researchers to study the molecular structure and dynamics of the compound at different temperatures.
Synthesis of Discotic Side Group Liquid Crystal Polymer
1,11-Dibromoundecane has been used in the synthesis of discotic side group liquid crystal polymer based on poly(methyl methacrylate) . These types of polymers have potential applications in the field of optoelectronics, including the development of liquid crystal displays.
Preparation of Self-Assembled Monolayer (SAM) Substrate
The compound has been used in the preparation of a self-assembled monolayer (SAM) substrate, specifically 11-(mercaptoundecyl)triethylene glycol . SAMs have numerous applications in the fields of materials science and nanotechnology.
Synthesis of Ferrocene-Porphyrin-C60 Triad
1,11-Dibromoundecane has been used in the synthesis of a ferrocene (Fc)-porphyrin (P)-C60 triad on a gold electrode . This triad has potential applications in the field of molecular electronics.
属性
IUPAC Name |
1,11-dibromoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Br2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBVHGAPHVRHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168211 | |
| Record name | 1,11-Dibromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dibromoundecane | |
CAS RN |
16696-65-4 | |
| Record name | 1,11-Dibromoundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16696-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Dibromoundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Dibromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,11-dibromoundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1,11-Dibromoundecane in current scientific research?
A1: 1,11-Dibromoundecane is primarily employed as a monomer in synthesizing various polymers, particularly liquid crystalline polyethers. [, , , , , ] Its structure, featuring a flexible eleven-carbon chain terminated by bromine atoms, makes it suitable for creating polymers with specific thermal and conformational properties.
Q2: How does the chain length of 1,11-Dibromoundecane influence the properties of the resulting polymers?
A2: The eleven-carbon chain length of 1,11-Dibromoundecane plays a crucial role in determining the phase behavior of the resulting polymers. Research suggests that incorporating 1,11-Dibromoundecane, compared to shorter dibromoalkanes, can lead to polymers with higher isotropization temperatures for their nematic mesophases. [] This indicates a broader temperature range for the liquid crystalline behavior, which can be advantageous for various applications.
Q3: Can you elaborate on the conformational behavior of 1,11-Dibromoundecane within a polymer chain, specifically in a low-temperature ordered phase?
A3: Studies utilizing solid-state 13C NMR on a polyether synthesized with 1,11-Dibromoundecane reveal insightful conformational details. [] In a low-temperature ordered phase, the methylene sequence of 1,11-Dibromoundecane exhibits a specific conformational arrangement. Starting from the bond between the oxygen and the first methylene carbon, the bond conformations are: dtdttttttdtd, where 't' represents a trans conformation and 'd' signifies a disordered state, likely an interchange between gauche and trans conformations. This ordered arrangement contributes to the overall properties of the polymer at low temperatures.
Q4: How does the conformational behavior of 1,11-Dibromoundecane change at higher temperatures, and what are the implications for the polymer's phase?
A4: As the temperature increases, the conformational behavior of 1,11-Dibromoundecane within the polymer undergoes a shift. The methylene sequence transitions to a dtdddttdddtd conformation in the high-temperature mesophase. [] This change indicates an increase in conformational disorder within the 1,11-Dibromoundecane segment. This disordering contributes to the transition of the polymer from a low-temperature ordered phase to a higher-temperature mesophase with different characteristics.
Q5: Beyond liquid crystalline polymers, are there other research applications utilizing 1,11-Dibromoundecane?
A5: Yes, 1,11-Dibromoundecane has found utility in synthesizing macrocycles. [] These macrocycles, incorporating 1,11-Dibromoundecane as a linking unit, exhibit interesting properties, including higher clearing temperatures compared to their linear polymer counterparts. This highlights the versatility of 1,11-Dibromoundecane as a building block for diverse molecular architectures with potentially tailorable properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



